molecular formula C21H26N2O B8500511 2-Benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]decan-8-ol

2-Benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]decan-8-ol

Cat. No. B8500511
M. Wt: 322.4 g/mol
InChI Key: LLGZRDPRRXSNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]decan-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]decan-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol

InChI

InChI=1S/C21H26N2O/c24-21(19-7-4-13-22-15-19)10-8-20(9-11-21)12-14-23(17-20)16-18-5-2-1-3-6-18/h1-7,13,15,24H,8-12,14,16-17H2

InChI Key

LLGZRDPRRXSNDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CN=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromopyridine (290 μl, 2.96 mmol, 1.20 eq.) in dry THF (9 ml) was added dropwise to a solution of n-BuLi (2.47 ml, 4.94 mmol, 2.0 eq., 2M solution in hexane) in THF (9 ml) at −78° C. and the reaction mixture was stirred at same temperature for 1 h. A solution of 2-benzyl-2-azaspiro[4.5]decan-8-one (600 mg, 2.47 mmol, 1.0 eq.) (see step-6 product AMN-39) in THF (10 ml) was added dropwise at −78° C. and the reaction mixture was stirred at the same temperature for 1 h. After completion of the reaction (monitored by TLC), the reaction mixture was quenched with water (15 ml) while cooling and extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with water (20 ml) and brine (20 ml), and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give the crude product which was purified by column chromatography (silica gel; 10% MeOH/MC) to yield the desired compound as a light brown semi-solid. Yield: 44% (350 mg, 1.08 mmol).
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
44%

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